Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 3-position, a propyl group at the 1-position, and a methyl ester at the 5-carboxylate position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 3-bromoindole with propyl bromide in the presence of a base to introduce the propyl group. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.
Reduction Products: Reduction typically yields indoline derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the propyl group on the indole ring contribute to its binding affinity and selectivity towards certain biological receptors. The compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 6-methoxy-1H-indole-3-carboxylate
- Methyl 5-methoxy-1H-indole-3-carboxylate
- Methyl 5-methylindole-3-carboxylate
Uniqueness
Methyl 3-bromo-1-propyl-1H-indole-5-carboxylate is unique due to the specific substitution pattern on the indole ring. The presence of the bromine atom at the 3-position and the propyl group at the 1-position confer distinct chemical and biological properties compared to other indole derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-bromo-1-propylindole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-3-6-15-8-11(14)10-7-9(13(16)17-2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXOSFCFCMSSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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